molecular formula C16H13F2NO4 B8349147 9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

Cat. No. B8349147
M. Wt: 321.27 g/mol
InChI Key: ZEVVMPVJZHBARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid is a useful research compound. Its molecular formula is C16H13F2NO4 and its molecular weight is 321.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

Molecular Formula

C16H13F2NO4

Molecular Weight

321.27 g/mol

IUPAC Name

6,7-difluoro-10-oxospiro[4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-2,1'-cyclopentane]-11-carboxylic acid

InChI

InChI=1S/C16H13F2NO4/c17-10-5-8-12-14(11(10)18)23-7-16(3-1-2-4-16)19(12)6-9(13(8)20)15(21)22/h5-6H,1-4,7H2,(H,21,22)

InChI Key

ZEVVMPVJZHBARX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COC3=C4N2C=C(C(=O)C4=CC(=C3F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl-9′,10′-difluoro-7′-oxospiro[cyclopentane-1,3′(2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylate (13.2 g, 38 mmol) in a mixture of acetic acid/water/H2SO4 (8:6:1 v/v, 75 mL) was heated under reflux for 2 h. The reaction mixture was poured into ice water. A precipitate formed and was collected by filtration, washed with water and then dried to give the title compound (10.5 g, 32.7 mmol, 86%) as a light yellow solid.
Name
ethyl-9′,10′-difluoro-7′-oxospiro[cyclopentane-1,3′(2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylate
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
acetic acid water H2SO4
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.